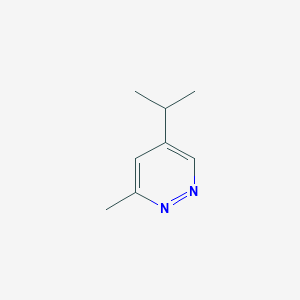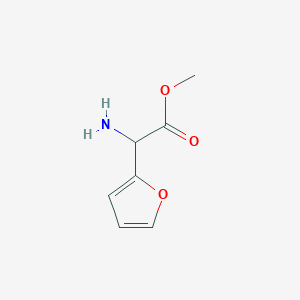![molecular formula C11H13NO3 B163764 1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene CAS No. 134040-23-6](/img/structure/B163764.png)
1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ENB, and it has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
ENB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective inhibitor of dopamine β-hydroxylase, which is an enzyme that converts dopamine to norepinephrine. By inhibiting this enzyme, ENB can increase the levels of dopamine in the brain, which has been shown to have a variety of effects on behavior and cognition. ENB has also been studied for its potential applications in the treatment of addiction and depression.
Mecanismo De Acción
The mechanism of action of ENB involves its inhibition of dopamine β-hydroxylase. This enzyme is responsible for converting dopamine to norepinephrine, which is a neurotransmitter that is involved in the regulation of mood and behavior. By inhibiting this enzyme, ENB can increase the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition. ENB has also been found to have some affinity for the dopamine transporter, which is a protein that is involved in the reuptake of dopamine from the synapse.
Efectos Bioquímicos Y Fisiológicos
ENB has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of dopamine β-hydroxylase, ENB has been shown to increase the levels of dopamine in the brain, which can have effects on behavior and cognition. This compound has also been found to have some affinity for the dopamine transporter, which can affect the reuptake of dopamine from the synapse. ENB has been studied for its potential applications in the treatment of addiction and depression, and it has been found to have some efficacy in animal models of these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENB has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has been well-characterized in the literature. ENB has also been found to have some efficacy in animal models of addiction and depression, which makes it a promising candidate for further research. However, there are also some limitations to the use of ENB in lab experiments. This compound has not been extensively studied in humans, and its safety profile is not well-established. Additionally, ENB has some affinity for the dopamine transporter, which can affect the reuptake of dopamine from the synapse. This can make it difficult to interpret the results of experiments that involve the use of ENB.
Direcciones Futuras
There are several future directions for research on ENB. One area of research is the development of new synthesis methods for this compound, which could improve its yield and purity. Another area of research is the characterization of the safety profile of ENB, which could enable its use in clinical trials. Additionally, further research is needed to understand the mechanism of action of ENB, particularly with regard to its effects on the dopamine transporter. Finally, ENB could be studied for its potential applications in other areas of neuroscience, such as the treatment of other psychiatric disorders or the modulation of other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene involves the reaction of 4-bromo-1-ethoxybenzene with 2-nitropropene in the presence of a palladium catalyst. This reaction results in the formation of ENB, which can be purified using column chromatography. The synthesis of ENB has been reported in several research articles, and the yield and purity of the compound can be optimized by adjusting the reaction conditions.
Propiedades
Número CAS |
134040-23-6 |
|---|---|
Nombre del producto |
1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene |
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11-6-4-10(5-7-11)8-9(2)12(13)14/h4-8H,3H2,1-2H3/b9-8+ |
Clave InChI |
JGHOWMIWYVZNON-CMDGGOBGSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=C(\C)/[N+](=O)[O-] |
SMILES |
CCOC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] |
SMILES canónico |
CCOC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] |
Sinónimos |
Benzene, 1-ethoxy-4-(2-nitro-1-propenyl)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



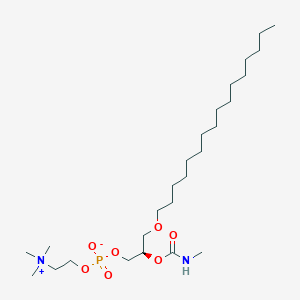
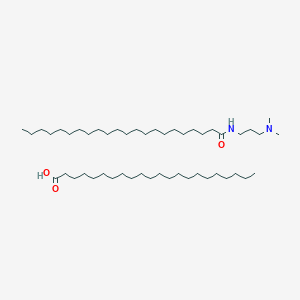


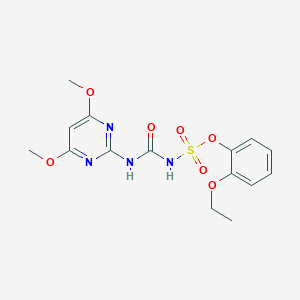
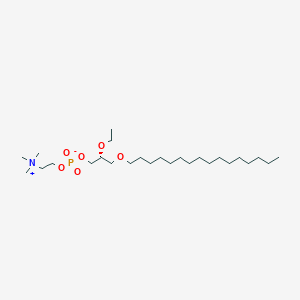
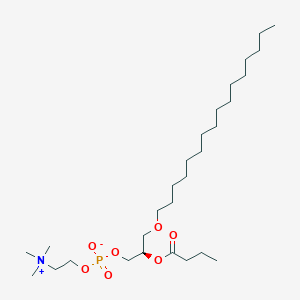
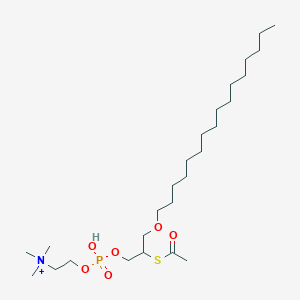
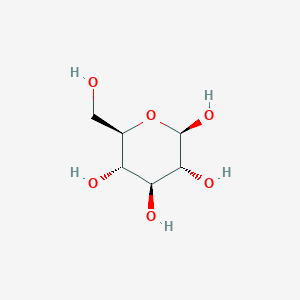

![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)
